1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)15-8-5-10(6-9-15)11-4-7-13-14(11)2/h3-4,7,10H,1,5-6,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWNGADXCBPNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Methylpyrazole: The piperidine ring is then substituted with a 2-methylpyrazole group using a nucleophilic substitution reaction.
Addition of Prop-2-en-1-one Moiety: Finally, the prop-2-en-1-one moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but often include the use of bases or acids as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups. For example, it may interact with enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the core 1-(piperidin-1-yl)prop-2-en-1-one structure but differ in substituents, leading to divergent biological activities:
Key Observations :
- Evobrutinib/Ibrutinib : The extended aromatic substituents (pyrimidine/pyrazolopyrimidine) confer selectivity for Bruton’s tyrosine kinase (BTK), highlighting the role of substituents in target specificity .
- Compound 5 : The methylsulfonyl group is critical for COX-2 inhibition, demonstrating how electron-withdrawing groups modulate enzyme selectivity .
Pharmacological Activities
Key Findings :
Biological Activity
1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of heterocyclic compounds. Its structure includes a piperidine ring substituted with a 2-methylpyrazole group and a prop-2-en-1-one moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The specific mechanisms involve modulation of enzyme activities and receptor interactions, which can lead to significant pharmacological effects.
Biological Activities
Research indicates that compounds with pyrazole moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of the piperidine moiety enhances their antimicrobial properties .
- Anti-inflammatory Properties : Certain pyrazole derivatives demonstrate significant anti-inflammatory activity, making them potential candidates for treating inflammatory diseases. For example, compounds have been synthesized that inhibit tumor necrosis factor (TNF) and interleukin (IL)-6 at concentrations comparable to standard anti-inflammatory drugs .
- Anticancer Potential : The compound may also exhibit anticancer properties, as suggested by studies that highlight the efficacy of pyrazole derivatives in inducing apoptosis in cancer cell lines .
Case Studies
Several studies have investigated the biological activity of related pyrazole compounds:
- Antimicrobial Screening : A study synthesized novel pyrazole derivatives and tested them against various bacterial strains, revealing promising antimicrobial activity. For instance, certain derivatives showed zones of inhibition comparable to established antibiotics .
- Anti-inflammatory Activity : Research demonstrated that specific pyrazole compounds could inhibit inflammatory markers effectively. One study reported up to 93% inhibition of IL-6 at low concentrations, highlighting their potential as anti-inflammatory agents .
- Anticancer Activity : A series of pyrazole derivatives were evaluated for their anticancer effects, showing significant cytotoxicity against multiple cancer cell lines. Compounds with specific substitutions on the pyrazole ring exhibited enhanced activity compared to others .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate against E. coli and S. aureus | Significant inhibition of TNF and IL-6 | Induces apoptosis in cancer cells |
| 1-[4-(2-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one | High against Pseudomonas aeruginosa | Comparable to dexamethasone | Moderate cytotoxicity |
| 1-[4-(2-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one | Low against Gram-positive bacteria | Limited anti-inflammatory effects | Low efficacy |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
-
Step 1 : Preparation of the pyrazole-piperidine intermediate through nucleophilic substitution or condensation reactions. For example, coupling 2-methylpyrazole with a substituted piperidine under basic conditions .
-
Step 2 : Introduction of the prop-2-en-1-one moiety via Claisen-Schmidt condensation or Michael addition. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. For instance, using anhydrous THF and a Lewis acid catalyst (e.g., AlCl₃) improves enone formation .
-
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) and employ inert atmospheres to minimize side reactions .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Anhydrous THF | 65–75% |
| Catalyst | AlCl₃ (0.1 eq) | |
| Temperature | 60–70°C |
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include:
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Piperidine N-CH₂ protons (δ 2.5–3.5 ppm, multiplet) .
-
FT-IR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and enone conjugation (C=C stretch at ~1600 cm⁻¹) .
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Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated 287.1524) .
- Reference Data :
| Technique | Key Peaks/Features | Source |
|---|---|---|
| ¹H NMR | δ 6.8–7.8 (pyrazole protons) | |
| HRMS | [M+H]⁺ = 287.1524 |
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure and confirm stereochemistry?
- Methodological Answer :
-
Crystal Growth : Use slow evaporation in a 1:1 dichloromethane:hexane mixture to obtain single crystals .
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Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
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Analysis : Software like SHELX refines the structure. Key parameters include bond angles (e.g., C-C=O ~120°) and torsional angles in the enone system .
- Example Findings :
-
The piperidine ring adopts a chair conformation, and the pyrazole moiety is planar with a dihedral angle <5° relative to the enone group .
Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .
- Liposomal Encapsulation : Formulate with phosphatidylcholine/cholesterol liposomes (70:30 molar ratio) to enhance aqueous dispersion .
- Structural Modification : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine nitrogen without disrupting pharmacophore activity .
Q. How can computational modeling predict binding affinity and guide SAR studies?
- Methodological Answer :
-
Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains). Parameterize the compound’s force field (e.g., GAFF) and validate with MD simulations .
-
SAR Design : Modify the pyrazole’s methyl group or enone linker length. Calculate binding free energy (ΔG) to prioritize analogs .
- Key Metrics :
| Modification | ΔG (kcal/mol) | Target Affinity |
|---|---|---|
| 2-Methylpyrazole | -9.2 | High |
| Piperidine N-methyl | -7.8 | Moderate |
Q. How to analyze contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-check results in orthogonal assays (e.g., cell-based vs. enzymatic).
- Control Experiments : Test for off-target effects (e.g., ATP-competitive binding in kinase assays) using control inhibitors .
- Data Normalization : Use Z-scores or fold-change relative to baseline to account for inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
